Home > Products > Screening Compounds P73431 > Beta-Amyloid (40-1)
Beta-Amyloid (40-1) -

Beta-Amyloid (40-1)

Catalog Number: EVT-247316
CAS Number:
Molecular Formula:
Molecular Weight: 4329.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (1-40) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. A notable method involves using 9-fluorenylmethyloxycarbonyl chemistry for the synthesis, where the peptide is assembled on a solid support and subsequently cleaved and purified.

Technical details of the synthesis process include:

  • Deprotection: Side chains are protected during synthesis and must be deprotected using trifluoroacetic acid.
  • Cleavage: The peptide is cleaved from the resin using a combination of strong bases and solvents.
  • Purification: High-performance liquid chromatography is commonly employed to purify the synthesized peptide, ensuring high yield and purity levels .
Molecular Structure Analysis

Structure

Beta-Amyloid (1-40) consists of 40 amino acids with a molecular weight of approximately 4459.19 Da. Its sequence includes hydrophobic regions that facilitate aggregation into fibrils. The structure can be represented as follows:

Sequence DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA\text{Sequence }\quad \text{DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA}

Data

The structural analysis reveals that Beta-Amyloid (1-40) adopts a random coil conformation in solution but can transition into beta-sheet structures upon aggregation .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-40) undergoes several chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, ionic strength, and temperature.

Technical details include:

  • Aggregation Pathway: The initial monomeric form can aggregate into dimers, trimers, and larger oligomeric species before forming insoluble fibrils.
  • Conditions: Aggregation typically occurs under physiological conditions (pH 7.4), where Beta-Amyloid (1-40) interacts with lipids and other cellular components .
Mechanism of Action

Process

The mechanism of action for Beta-Amyloid (1-40) in Alzheimer's disease involves its aggregation leading to neurotoxicity. The aggregated forms disrupt cellular function, induce inflammation, and promote neuronal death.

Data supporting this mechanism includes:

  • Cerebrospinal Fluid Studies: Elevated levels of Beta-Amyloid (1-40) in cerebrospinal fluid correlate with Alzheimer's pathology and tau protein phosphorylation, indicating its role in disease progression .
  • Oligomer Toxicity: Research indicates that soluble oligomers of Beta-Amyloid are more toxic than fibrils, affecting synaptic function and leading to cognitive decline .
Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (1-40) is a hydrophobic peptide that tends to aggregate in aqueous solutions. Its solubility decreases as concentration increases due to aggregation.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 4459.19 Da.
  • Isoelectric Point: Typically around pH 5.0.
  • Stability: The peptide is stable under acidic conditions but prone to aggregation at neutral pH.

Relevant data indicate that the aggregation propensity increases with temperature and concentration .

Applications

Scientific Uses

Beta-Amyloid (1-40) has several applications in scientific research:

  • Alzheimer's Disease Research: It serves as a key biomarker for studying Alzheimer's disease progression.
  • Therapeutic Targeting: Understanding its aggregation mechanisms aids in developing therapeutic strategies aimed at preventing or reversing amyloid formation.
  • Diagnostic Tools: Measurement of Beta-Amyloid levels in cerebrospinal fluid is used clinically to diagnose Alzheimer's disease .
Introduction to Beta-Amyloid (1-40) in Neurodegeneration

Role of Aβ1-40 in the Amyloid Cascade Hypothesis

The amyloid cascade hypothesis positions Aβ dyshomeostasis as the initiating factor in AD pathogenesis. Within this framework, Aβ1-40 exhibits complex and sometimes paradoxical functions:

  • Modulator of Amyloidogenesis: Aβ1-40 competitively inhibits Aβ1-42 aggregation in vitro at physiological ratios. However, altered Aβ1-42/Aβ1-40 ratios in familial AD (FAD) promote co-aggregation. Presenilin mutations increase relative Aβ1-42 production, while APP mutations near the γ-secretase cleavage site disproportionately elevate Aβ1-40 or alter its aggregation propensity [1] [4] [6].

  • Genetic Evidence: Autosomal dominant AD mutations directly implicate Aβ1-40 dysregulation. The APP A673T mutation protects against AD by reducing Aβ1-40 and Aβ1-42 production, whereas the APP A673V mutation increases β-secretase cleavage efficiency, elevating both peptides [6]. Duplication of the wild-type APP gene in Down syndrome leads to early Aβ1-40 deposition in cerebrovascular compartments [4] [6].

  • Cerebrovascular Pathology: Unlike Aβ1-42 (primarily parenchymal), Aβ1-40 is the predominant isoform in cerebral amyloid angiopathy (CAA). It accumulates in vessel walls, impairing blood-brain barrier function and promoting microhemorrhages. This vascular pathology correlates with specific cognitive deficits independent of parenchymal plaques [1] [9].

  • Therapeutic Target: Aβ1-40's role is evidenced by immunotherapy trials. Anti-Aβ antibodies like aducanumab reduce parenchymal plaques but show variable efficacy against vascular amyloid. Emerging γ-secretase modulators aim to shift cleavage toward Aβ1-38/1-40 rather than Aβ1-42 [4] [9].

Comparative Significance of Aβ1-40 vs. Aβ1-42 in Disease Pathology

Structural and Aggregation Differences

The two additional C-terminal residues (Ile41-Ala42) in Aβ1-42 confer distinct biophysical properties:

  • Fibril Assembly: Aβ1-40 forms twisted fibrils with two protofilaments under physiological pH, while Aβ1-42 primarily forms single-protofilament fibrils or amorphous aggregates in vivo [3] [5]. Mass-per-length measurements reveal both peptides incorporate ≈2.5 molecules per 4.7Å cross-β repeat, but Aβ1-42 assemblies exhibit higher stability [3].

  • Table 2: Biophysical and Functional Comparison of Aβ Isoforms

    PropertyAβ1-40Aβ1-42
    Relative Abundance80-90% of soluble Aβ5-10% of soluble Aβ
    Aggregation RateSlower nucleationRapid oligomerization
    Fibril MorphologyPaired helical filamentsSingle-protofilament/amorphous aggregates
    Dominant PathologyCerebrovascular amyloidParenchymal plaques
    Genetic AssociationAPP duplication/A673VPresenilin mutations

Pathogenic Mechanisms

  • Oligomer Toxicity: Though Aβ1-42 is more prone to form neurotoxic oligomers, Aβ1-40 contributes to soluble toxic species. Cross-linking studies reveal hetero-oligomers containing both isoforms exhibit unique toxicity profiles [2] [10].

  • Biomarker Performance: The Aβ1-42/1-40 ratio in plasma or CSF outperforms absolute Aβ1-42 levels in detecting brain amyloidosis. Plasma Aβ1-42/1-40 shows an 18.34% mean reduction in amyloid-positive individuals versus 15.50% for AβX-42/X-40 (detecting N-terminal variants), highlighting Aβ1-40's diagnostic value [7].

  • Compensatory Role: Transgenic mouse models demonstrate Aβ1-40 can sequester Aβ1-42, reducing plaque burden. However, in FAD, mutant Aβ1-40 (e.g., Arctic mutation) may accelerate pathogenesis by promoting protofibril formation [5] [6].

Interplay in Disease Continuum

Aβ1-40 and Aβ1-42 exhibit spatiotemporal divergence:

  • Preclinical AD: Aβ1-42 deposition begins earlier (detectable by PET), while soluble Aβ1-40 remains stable in CSF longer [6] [7].
  • Symptomatic AD: As plaques mature, Aβ1-40 incorporates into core structures. Vascular Aβ1-40 accumulation correlates with later-stage cognitive decline [1] [9].
  • End-Stage AD: Post-translational modifications (e.g., pyroglutamate formation) affect both isoforms, but Aβ1-40 shows greater susceptibility to C-terminal truncation (e.g., Aβ1-39) [5].

Properties

Product Name

Beta-Amyloid (40-1)

Molecular Weight

4329.9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.